molecular formula C19H21NOS B1614389 3-Methyl-3'-thiomorpholinomethylbenzophenone CAS No. 898762-74-8

3-Methyl-3'-thiomorpholinomethylbenzophenone

Cat. No. B1614389
M. Wt: 311.4 g/mol
InChI Key: DLVRSJNMKNHTLH-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves determining the molecular geometry, bond lengths and angles, and the presence of any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of reactions it undergoes.


Scientific Research Applications

Thiomorpholine Derivatives in Medicinal Chemistry

Thiomorpholine and its derivatives are significant in medicinal chemistry, serving as building blocks for various therapeutic agents. For example, novel bridged bicyclic thiomorpholines have been synthesized, showing potential as useful building blocks in medicinal chemistry research, with some analogues entering human clinical trials due to their intriguing biological profiles (Walker & Rogier, 2013).

Benzophenone Derivatives in Material Science

Benzophenone and its derivatives are widely utilized in material science, particularly in the development of photophysics and photochemistry. For instance, conjugated polymers with donor−acceptor architectures involving carbazole and phenothiazine linked to quinoline units have been synthesized, showing significant intramolecular charge transfer, which is fundamental in photovoltaic applications and electronic materials (Jenekhe, Lu, & Alam, 2001).

Potential Applications in Fluorescence and Sensing

Compounds containing morpholine or thiomorpholine groups and benzophenone derivatives might also find applications in fluorescence and sensing technologies. For example, Schiff base chemosensors based on phenyl thiadiazole, a structure somewhat related to benzophenone, have been developed for the selective and sensitive detection of metal ions, demonstrating the potential utility of such compounds in environmental monitoring and biomedical diagnostics (Manna, Chowdhury, & Patra, 2020).

Safety And Hazards

This involves understanding the toxicity, flammability, environmental impact, and precautions to be taken while handling the compound.


Future Directions

This could involve potential applications of the compound, ongoing research, and areas where further research is needed.


properties

IUPAC Name

(3-methylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-15-4-2-6-17(12-15)19(21)18-7-3-5-16(13-18)14-20-8-10-22-11-9-20/h2-7,12-13H,8-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVRSJNMKNHTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643351
Record name (3-Methylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3'-thiomorpholinomethylbenzophenone

CAS RN

898762-74-8
Record name (3-Methylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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